9-(2-Bromoethyl)-9H-fluorene
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Overview
Description
9-(2-Bromoethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-9H-fluorene typically involves the bromination of 9-ethylfluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of the brominating agent to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-(2-Bromoethyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: The major products are the substituted fluorene derivatives.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
Reduction Reactions: The major product is the ethylfluorene derivative.
Scientific Research Applications
9-(2-Bromoethyl)-9H-fluorene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-(2-Bromoethyl)-9H-fluorene involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. In oxidation reactions, the ethyl group is converted to more oxidized forms, facilitating further chemical modifications. The compound’s reactivity is influenced by the electronic properties of the fluorene ring, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
9-Ethylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
9-(2-Chloroethyl)-9H-fluorene: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
9-(2-Iodoethyl)-9H-fluorene: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: 9-(2-Bromoethyl)-9H-fluorene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability
Properties
CAS No. |
108012-12-1 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
0 |
Origin of Product |
United States |
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